molecular formula C20H20FNO3 B1323465 Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate CAS No. 414910-00-2

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B1323465
CAS No.: 414910-00-2
M. Wt: 341.4 g/mol
InChI Key: YDYUSCAHHHPNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a benzyl group, a fluorinated methylphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the 4-fluoro-2-methylphenyl precursor, which can be synthesized through electrophilic aromatic substitution reactions. The piperidine ring is then constructed via cyclization reactions, and the final esterification step involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity is studied to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its effects on specific biological pathways.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The fluorinated methylphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(4-fluoro-4-methylphenyl)-4-oxopiperidine-1-carboxylate
  • Benzyl 2-(4-chloro-2-methylphenyl)-4-oxopiperidine-1-carboxylate
  • Benzyl 2-(4-methoxy-2-methylphenyl)-4-oxopiperidine-1-carboxylate

Uniqueness

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of the fluorinated methylphenyl group, which imparts specific electronic and steric properties. This fluorine substitution can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Properties

IUPAC Name

benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c1-14-11-16(21)7-8-18(14)19-12-17(23)9-10-22(19)20(24)25-13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYUSCAHHHPNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4600 ml of an acetic acid solution containing 190 g of 1-benzyloxycarbonyl-2-(4-fluoro-2-methylphenyl)-4-oxo-2,3-dihydro-1H-pyridine was added 91 g of zinc powder, and the mixture was stirred at room temperature for 24 hours. Insoluble materials were filtered off from the reaction solution, and the filtrate was concentrated. To the residue was added 400 ml of ethyl acetate, and the mixture was washed with an aqueous sodium hydrogen carbonate solution and saturated brine, dried and concentrated. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:1) to give 166 g of 1-benzyloxycarbonyl-2-(4-fluoro-2-methylphenyl)-4-oxopiperidine.
Name
Quantity
91 g
Type
catalyst
Reaction Step One
Quantity
4600 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.